molecular formula C11H21ClN2O3 B6299308 tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride CAS No. 2514949-59-6

tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride

Cat. No.: B6299308
CAS No.: 2514949-59-6
M. Wt: 264.75 g/mol
InChI Key: BXXXSFBGCIOMAL-VTLYIQCISA-N
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Description

This compound is a bicyclic heterocyclic molecule featuring a fused pyrrolidine-oxazine core. The tert-butyl carbamate group at position 6 enhances steric bulk and modulates solubility, while the hydrochloride salt improves crystallinity and bioavailability. Its stereochemistry (4aR,7aR) is critical for chiral recognition in pharmacological applications. The compound is often utilized as an intermediate in drug discovery, particularly for targeting enzymes or receptors requiring rigid, conformationally restricted scaffolds .

Properties

IUPAC Name

tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-6-8-9(7-13)15-5-4-12-8;/h8-9,12H,4-7H2,1-3H3;1H/t8-,9-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXXXSFBGCIOMAL-VTLYIQCISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2C(C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1C[C@@H]2[C@@H](C1)OCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride typically involves multiple steps. One common method includes the reaction of a suitable pyrrolo[3,4-b][1,4]oxazine derivative with tert-butyl chloroformate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and reactant concentrations. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism by which tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate;hydrochloride exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biochemical pathways . The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Research Findings and Implications

Structural Rigidity vs. Bioactivity : The oxazine core in the target compound provides a balance between rigidity (for target selectivity) and flexibility (for synthetic adaptability), unlike the highly rigid spirocyclic systems .

Stereochemical Purity : The (4aR,7aR) configuration is essential for avoiding off-target effects observed in racemic mixtures .

Salt Forms : Hydrochloride salts enhance bioavailability, making the target compound more viable for in vivo studies than neutral analogs .

Biological Activity

The compound tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate; hydrochloride (CAS: 1993249-46-9) belongs to the class of 1,3-oxazines. This class is known for its diverse biological activities and potential applications in medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity of this compound based on available literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C11H21ClN2O3 with a molecular weight of approximately 264.75 g/mol. The structure features a six-membered ring containing both nitrogen and oxygen atoms, contributing to its unique reactivity and biological properties.

PropertyValue
Molecular FormulaC11H21ClN2O3
Molecular Weight264.75 g/mol
CAS Number1993249-46-9
Purity97%

Biological Activity

Research indicates that compounds in the 1,3-oxazine class exhibit various pharmacological properties including:

  • Antimicrobial Activity : Some studies have shown that oxazines can possess significant antimicrobial properties. For instance, related compounds have been tested against various bacterial strains with promising results in inhibiting growth.
  • Anticancer Properties : Certain derivatives have demonstrated cytotoxic effects against cancer cell lines. The mechanism often involves the induction of apoptosis in malignant cells.
  • Neurological Effects : There is emerging evidence suggesting that oxazine derivatives may influence neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies

  • Antimicrobial Efficacy : A study published in MDPI explored the antimicrobial activity of similar oxazine compounds against Gram-positive and Gram-negative bacteria. Results indicated that these compounds could inhibit bacterial growth effectively at specific concentrations .
  • Cytotoxicity Against Cancer Cells : Research conducted on structural analogs revealed that certain oxazine derivatives induced apoptosis in human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study highlighted the importance of the oxazine ring in mediating these effects .
  • Neuroprotective Potential : A recent investigation into the neuroprotective properties of related compounds showed that they could modulate glutamate receptors, which are critical in neurodegeneration processes. This suggests potential applications in treating conditions like Alzheimer’s disease .

The biological activity of tert-butyl (4aR,7aR)-3,4,4a,5,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-6-carboxylate; hydrochloride may be attributed to several mechanisms:

  • Receptor Interaction : Binding affinity to various receptors involved in neurotransmission can lead to altered signaling pathways.
  • Enzyme Inhibition : Some derivatives act as inhibitors for enzymes involved in metabolic pathways crucial for cell survival and proliferation.

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